
APTO-253
Übersicht
Beschreibung
APTO-253 ist eine niedermolekulare Verbindung, die sich derzeit in der klinischen Entwicklung zur Behandlung von akuter myeloischer Leukämie (AML) und hochriskantem myelodysplastischem Syndrom (MDS) befindet. Es zeichnet sich durch seine Fähigkeit aus, eine konservierte G-Quadruplex-Struktur im Promotor des MYC-Onkogens zu zielen und so die MYC-Genexpression zu unterbrechen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Indolyl-Phenanthrolin-Imidazole beinhalten. Der Syntheseweg umfasst die Bildung eines Ferrokomplexes, Fe(253)3, der eine ähnliche in-vitro-Antitumorwirksamkeit wie seine monomere Form aufweist .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst großtechnische Synthese- und Reinigungsprozesse, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten. Die spezifischen Einzelheiten dieser Verfahren sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem gewünschten Produkt ab.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören der Ferrokomplex, Fe(253)3, und andere Derivate, die eine Antitumoraktivität aufweisen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Stabilisierung von G-Quadruplexen und ihrer Auswirkungen auf die Genexpression.
Biologie: Untersucht wegen seiner Fähigkeit, Apoptose und Zellzyklusarrest in Krebszellen zu induzieren.
Medizin: In klinischen Studien zur Behandlung von AML und hochriskantem MDS. .
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und diagnostischer Werkzeuge.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Stabilisierung von G-Quadruplex-DNA-Strukturen im Promotorbereich des MYC-Onkogens. Diese Stabilisierung hemmt die MYC-Genexpression, was zu einer Reduktion der MYC-mRNA- und Proteinspiegel führt. Die Verbindung induziert auch DNA-Schäden, Zellzyklusarrest und Apoptose in Krebszellen .
Wissenschaftliche Forschungsanwendungen
APTO-253 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G-quadruplex stabilization and its effects on gene expression.
Biology: Investigated for its ability to induce apoptosis and cell cycle arrest in cancer cells.
Medicine: Under clinical trials for the treatment of AML and high-risk MDS. .
Industry: Potential applications in the development of new cancer therapies and diagnostic tools.
Wirkmechanismus
APTO-253, also known as “2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline”, “LT-253”, or “LOR-253”, is a small molecule with a unique mechanism of action. It has been studied for its potential in treating acute myeloid leukemia (AML) and other hematologic malignancies .
Target of Action
This compound primarily targets the MYC oncogene . MYC is a major oncogenic operator in AML and myelodysplasias . It also targets the G-quadruplex (G4) DNA motifs .
Mode of Action
This compound works by interrupting MYC gene expression . It stabilizes G-quadruplex (G4) DNA structures, which are found in the promoter region of the MYC oncogene . This stabilization leads to a reduction in MYC mRNA expression and protein levels .
Biochemical Pathways
The action of this compound on G-quadruplex DNA motifs leads to a host of mechanistic sequelae . It induces the expression of CDKN1A (p21) , which promotes G0-G1 cell-cycle arrest . This results in the triggering of apoptosis in AML cells . The compound also induces DNA repair and stress response pathways .
Pharmacokinetics
This compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] . It shows a dose-dependent increase in Cmax and AUC . As the dose was escalated from 80 to 176 mg/m2, the Cmax ranged from 1,800 - 4,960 nM on day 1 and 1,600 - 6,100 nM on day 2 .
Result of Action
The action of this compound leads to potent down-regulation of MYC gene expression, reduction of MYC mRNA and protein levels, and depletion of cells of the MYC oncoprotein . It also triggers apoptosis in AML cells . This compound demonstrated broad killing of primary mononuclear cells isolated from the bone marrow of patients with AML, MDS, or MPN .
Action Environment
The action of this compound is influenced by the environment within the cell. The compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3], which exhibits similar in vitro anti-tumor potency as its monomeric form . The compound’s action, efficacy, and stability are likely influenced by factors such as the intracellular concentration of iron and the presence of G-quadruplex DNA motifs .
Biochemische Analyse
Biochemical Properties
APTO-253 interacts with various biomolecules, primarily through the stabilization of G-quadruplex (G4) DNA . This interaction leads to a concentration- and time-dependent reduction in MYC mRNA expression and protein levels . The compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It selectively induces CDKN1A (p21), promotes G0–G1 cell-cycle arrest, and triggers apoptosis in acute myeloid leukemia (AML) cells without producing myelosuppression in various animal species and humans . It also elicits a pharmacodynamic effect on MYC expression, as well as induction of DNA repair and stress response pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its action on G-quadruplex DNA motifs . Both monomeric this compound and Fe (253) 3 stabilize G4 structures from telomeres, MYC, and KIT promoters but do not bind to non-G4 double-stranded DNA . This action explains the effect of this compound on MYC expression and its downstream target genes, on cell-cycle arrest, DNA damage, and stress responses .
Temporal Effects in Laboratory Settings
This compound produces time- and concentration-dependent downregulation of MYC through effects on both its promoters and mRNA stability . It also induces the master transcription factor and tumor suppressor KLF4 .
Dosage Effects in Animal Models
In animal models, this compound has shown improved antitumor activity when administered for two consecutive days followed by a five-day break from dosing each week . It has also demonstrated significant antitumor activity as a single agent in several AML xenograft models in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation .
Transport and Distribution
Intracellular pharmacokinetic studies in AML cells have revealed that this compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] . This complex is the most active form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
APTO-253 is synthesized through a series of chemical reactions involving indolyl-phenanthroline-imidazoles. The synthetic route includes the formation of a ferrous complex, Fe(253)3, which exhibits similar in vitro anti-tumor potency as its monomeric form .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis and purification processes to ensure the compound’s stability and efficacy. The specific details of these methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
APTO-253 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include its ferrous complex, Fe(253)3, and other derivatives that exhibit anti-tumor activity .
Vergleich Mit ähnlichen Verbindungen
APTO-253 ist einzigartig in seiner Fähigkeit, G-Quadruplex-Strukturen zu zielen und die MYC-Genexpression zu hemmen. Ähnliche Verbindungen sind:
BET-Bromodomänen-Inhibitoren: Diese Verbindungen zielen ebenfalls auf die MYC-Genexpression ab, jedoch über verschiedene Mechanismen.
FLT3-Inhibitoren: In Kombination mit this compound verwendet, um seine Antitumoraktivität zu verstärken
This compound zeichnet sich durch seinen besonderen Wirkmechanismus und sein Potenzial aus, in Kombination mit anderen Krebstherapien eingesetzt zu werden, um die Behandlungsergebnisse zu verbessern.
Biologische Aktivität
APTO-253 is a novel small molecule currently under investigation for its potential therapeutic effects in various hematologic malignancies, particularly acute myeloid leukemia (AML). Its mechanism of action primarily involves the stabilization of G-quadruplex (G4) DNA structures, leading to the inhibition of MYC oncogene expression, which plays a critical role in cell proliferation and survival. This article explores the biological activity of this compound, summarizing key research findings, clinical trial results, and relevant case studies.
This compound targets G-quadruplex structures located in the promoter region of the MYC oncogene. By stabilizing these structures, this compound effectively downregulates MYC expression, resulting in:
- Cell Cycle Arrest : Induction of G0-G1 phase arrest.
- Apoptosis : Triggering programmed cell death in cancer cells.
- DNA Damage Response : Activation of cellular pathways involved in DNA repair and stress responses.
Table 1: Summary of this compound Mechanism
Mechanism | Description |
---|---|
G4 Stabilization | Binds to and stabilizes G-quadruplex DNA |
MYC Downregulation | Reduces MYC mRNA and protein levels |
Cell Cycle Arrest | Induces G0-G1 phase arrest |
Apoptosis | Triggers apoptotic pathways |
DNA Damage Response | Activates DNA repair mechanisms |
Preclinical Studies
In preclinical models, this compound has demonstrated potent cytotoxicity against various human tumor cell lines, including those from solid tumors and hematologic malignancies. Notably, it has shown significant activity against AML cells. A study involving primary cultures from AML patients indicated that approximately 54% of samples were responsive to this compound with an IC50 < 1 μmol/L .
Case Study: AML Patient Responses
In a recent clinical study involving 80 AML patient samples:
- Response Rate : 43 out of 80 samples (54%) exhibited sensitivity to this compound.
- IC50 Range : Values ranged from approximately 0.04 to 2.6 μmol/L.
These findings underscore this compound's potential as a targeted therapy for AML, particularly in cases resistant to conventional treatments.
Clinical Trials
This compound has progressed through various phases of clinical trials. A Phase 1a/b trial evaluated its safety and efficacy in patients with relapsed or refractory hematologic malignancies.
Key Findings from Clinical Trials
-
Safety Profile : this compound was well tolerated with minimal adverse effects. The most common treatment-emergent adverse events included:
- Fatigue (>10%)
- Rash
- Peripheral neuropathy
- Efficacy Indicators :
- Combination Therapy Potential : this compound showed enhanced efficacy when combined with other agents such as BET bromodomain inhibitors and FLT3 inhibitors.
Table 2: Clinical Trial Overview
Trial Phase | Patient Population | Dose Range (mg/m²) | MYC Reduction Observed (%) | Common Adverse Effects |
---|---|---|---|---|
Phase 1a/b | Relapsed/Refractory AML | 20 - 66 | Up to 79% | Fatigue, rash, neuropathy |
Eigenschaften
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRXBXIPHUTNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916151-99-0 | |
Record name | APTO-253 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APTO-253 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | APTO-253 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.